2-(3-Methoxyphenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone
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Description
2-(3-Methoxyphenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H18N2O3 and its molecular weight is 298.342. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The compound has been utilized in the synthesis and structural analysis of complex molecules. For instance, 2-azetidinones serve as precursors for CC'N-pincer ligands , highlighting their utility in forming complex osmium complexes with potential applications in catalysis and materials science (Casarrubios et al., 2015). Additionally, azetidinones have been pivotal in the practical synthesis of intermediates for β-lactam antibiotics , demonstrating their importance in medicinal chemistry and pharmaceutical development (Cainelli et al., 1998).
Crystal Structure Elucidation
Research has also focused on elucidating the crystal structure of azetidinone derivatives, such as the study of 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4- methoxyimino-2-azetidinones , which provides valuable insights into the molecular geometry and interactions within these compounds, aiding in the design of new molecules with desired properties (Gluziński et al., 1991).
Pharmacological Applications
While excluding direct drug use and side effects, it's noteworthy that azetidinones have been explored for their potential antidepressant and nootropic activities . Studies have synthesized Schiff’s bases and azetidinones, showing promise as central nervous system (CNS) active agents, hinting at the therapeutic potential of these compounds (Thomas et al., 2016).
Properties
IUPAC Name |
2-(3-methoxyphenyl)-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-21-14-5-2-4-13(8-14)9-17(20)19-11-16(12-19)22-15-6-3-7-18-10-15/h2-8,10,16H,9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLZXRRLLSZDEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CC(C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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